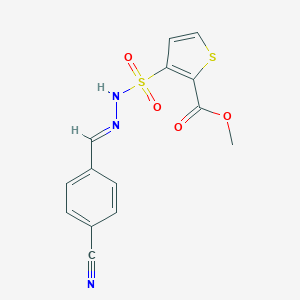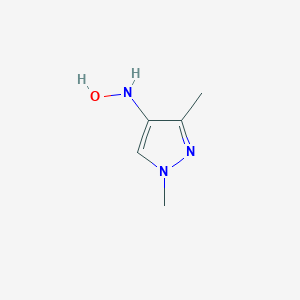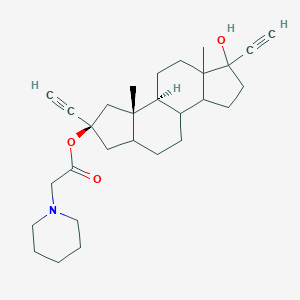
WAY-100635 hydrochloride
Vue d'ensemble
Description
WAY-100635 hydrochloride is a compound that has been reported to be a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .
Synthesis Analysis
The synthesis of WAY-100635 and its analogues has been studied in the context of understanding the selectivity of these compounds for 5-HT1A and D4 receptors . In silico investigations revealed two key interactions for the 5-HT1A/D4 selectivity of WAY-100635 and analogues. First, a hydrogen bond only found with the Ser 7.36 of D4 receptor appeared to be the key for a higher D4 affinity for newly synthesized aza analogues .Molecular Structure Analysis
The molecular formula of WAY-100635 hydrochloride is C25H37Cl3N4O2 . The compound is a derivative of phenylpiperazine . The selectivity of WAY-100635 for 5-HT1A versus D4 receptors is significantly increased when the basic side chain of WAY-100635 is replaced by a 4-phenylpiperazine or a 4-phenyl-1,2,3,6-tetrahydropyridine moiety .Chemical Reactions Analysis
WAY-100635 displays binding affinities at D2L, D3, and D4.2 receptors . The compound has been used in various studies to investigate its interactions with these receptors.Physical And Chemical Properties Analysis
The molecular weight of WAY-100635 hydrochloride is 531.9 g/mol . The compound is a derivative of phenylpiperazine .Applications De Recherche Scientifique
Application in Neuropsychiatric Disorder Treatment
Specific Scientific Field
Neuropsychiatry and Psychopharmacology
Summary of the Application
WAY-100635 hydrochloride has been used in research into the therapeutic benefits of psychedelics, particularly for treating neuropsychiatric disorders like depression and substance-use disorders .
Methods of Application or Experimental Procedures
The research involved investigating how prominent psychedelics trigger biological signaling through receptors other than 5-HT 2A . The study found that 5-MeO-DMT is almost equally active at 5-HT 2A and 5-HT 1A, a serotonin receptor that has previously been implicated in the behavioral effects of 5-MeO-DMT .
Results or Outcomes
The study discovered that 5-MeO-DMT and serotonin bind to 5-HT 1A in different ways. This finding enabled the rational design of a series of 5-HT 1A -selective compounds based on the structures of the receptor in complex with 5-MeO-DMT or serotonin .
Application in Dopamine D4 Receptor Agonist Research
Specific Scientific Field
Summary of the Application
WAY-100635 hydrochloride was initially believed to act as a selective 5-HT 1A receptor antagonist, but subsequent research showed that it also acts as a potent full agonist at the D4 receptor .
Methods of Application or Experimental Procedures
The functional properties and binding affinities of WAY-100635 were evaluated in HEK 293 cells stably expressing dopamine D2L or D4.4 receptors .
Results or Outcomes
The study demonstrated that WAY-100635 is not a “selective 5-HT1A receptor antagonist,” as previously reported. It was found that WAY-100635 and its major metabolite, WAY-100634, had high affinity for the dopamine D4.2 receptor .
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.3ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDBLVWOSYWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163457 | |
| Record name | WAY 100635 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-100635 hydrochloride | |
CAS RN |
146714-97-8 | |
| Record name | WAY 100635 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146714978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY 100635 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-100635 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S48P899NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)



![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)



![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
